molecular formula C12H10Cl2 B3058948 2,6-Bis(chloromethyl)naphthalene CAS No. 93036-77-2

2,6-Bis(chloromethyl)naphthalene

Cat. No. B3058948
CAS RN: 93036-77-2
M. Wt: 225.11 g/mol
InChI Key: RGAMXQRIMZYOPM-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)naphthalene (BCMN) is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1. Photolysis and Fluorescence Spectroscopy

2,6-Bis(chloromethyl)naphthalene has been utilized in photolysis studies. Specifically, its photolysis under various conditions, such as in glassy media at 77 K or in solution at ambient temperature, has been observed. These processes are detected and characterized using fluorescence spectroscopy, contributing to our understanding of biradical behaviors and properties (Biewer et al., 1991).

2. Synthesis of Organosoluble Fluorinated Polyimides

2,6-Bis(chloromethyl)naphthalene is a precursor in synthesizing novel fluorinated polyimides. These polyimides, created from various aromatic dianhydrides, are known for their high solubility in organic solvents, thermal stability, and low dielectric constants. This makes them valuable in applications requiring strong, flexible materials with low moisture absorption (Chung & Hsiao, 2008).

3. Laser-Induced Chemical Reactions

Research has explored the use of 2,6-Bis(chloromethyl)naphthalene in two-photon laser-induced chemical reactions. These studies are crucial for understanding the reaction mechanisms and kinetics under various laser excitations, contributing significantly to the field of photochemistry (Ouchi, Koga, & Adam, 1997).

4. Phosphorylation Reactions

This compound has also been used in reactions involving phosphorylation. In particular, its interaction with elemental phosphorus and phosphine in superbasic systems has been studied. Such reactions yield various phosphine oxides and phosphinic acids, which are of interest in the development of novel organophosphorus compounds (Kuimov et al., 2006).

5. Development of Electrochromic Materials

2,6-Bis(chloromethyl)naphthalene has applications in synthesizing electrochromic materials. Such materials are of interest for their color-changing properties when an electric charge is applied, making them useful in various display and sensor technologies (Xu et al., 2013).

properties

IUPAC Name

2,6-bis(chloromethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMXQRIMZYOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547072
Record name 2,6-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93036-77-2
Record name 2,6-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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